Melting Point Depression of ~46 °C vs. Unsubstituted Diphenyl Phosphoramidate Enables Lower-Temperature Melt Processing
Benzyl-phosphoramidic acid diphenyl ester (PANDE) exhibits a melting point of 101–102.5 °C (ethanol solvate) or 108.0 °C (381.1 ± 0.1 K by DSC), which is approximately 46 °C lower than that of the unsubstituted parent compound diphenyl phosphoramidate (CAS 2015-56-7; mp 147–149 °C) . The DSC-measured fusion enthalpy for PANDE is 106.6 ± 0.7 J·g⁻¹ . This substantial melting point depression, driven by the disruption of crystal packing by the N-benzyl group, translates directly into lower energy requirements for melt-based formulation processes such as hot-melt extrusion or melt-blending into polymer matrices.
| Evidence Dimension | Melting point (solid-to-liquid transition temperature) |
|---|---|
| Target Compound Data | 101–102.5 °C (chemicalbook, ethanol solvate); 108.0 °C / 381.1 ± 0.1 K (DSC, Wang et al. 2015) |
| Comparator Or Baseline | Diphenyl phosphoramidate (CAS 2015-56-7): 147–149 °C (Fisher Scientific, ChemicalBook) |
| Quantified Difference | ~46 °C lower for PANDE (range: 39–48 °C depending on measurement method) |
| Conditions | PANDE DSC: sealed pan, heating rate not specified (Wang et al. 2015); Comparator: standard melting point determination, lit. value |
Why This Matters
A 46 °C lower melting point reduces thermal energy input and potential thermal degradation risk during melt-processing operations, directly affecting manufacturing cost and product quality for formulated materials.
- [1] Wang L, Du C, Wang X, Zeng H, Yao J, Chen B. Solubilities of Phosphoramidic Acid, N-(phenylmethyl)-, Diphenyl Ester in Selected Solvents. J Chem Eng Data. 2015;60(6):1814-1822. doi:10.1021/acs.jced.5b00007 View Source
